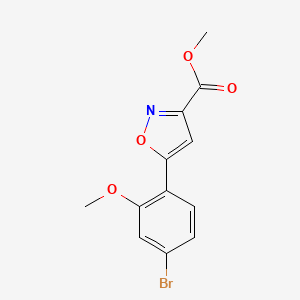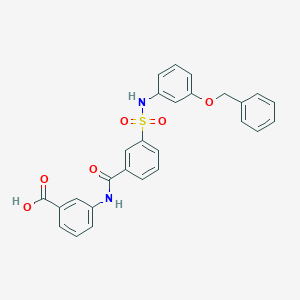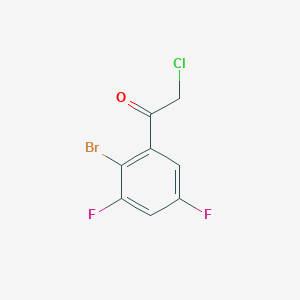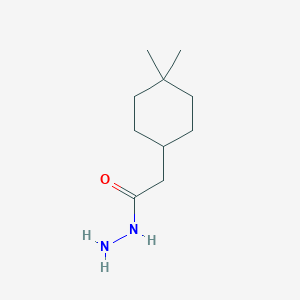![molecular formula C13H22N2O7 B13718405 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyric Acid](/img/structure/B13718405.png)
3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyric Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyric Acid is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyric Acid typically involves the protection of amino acids with the Boc group. The Boc protection is achieved using tert-butyloxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amino acid can then be further reacted with ethyl oxalyl chloride to introduce the ethoxy-oxoethyl group .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyric Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups.
Substitution: The Boc group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions include the corresponding oxo derivatives, hydroxyl derivatives, and free amino acids after Boc deprotection .
Aplicaciones Científicas De Investigación
3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyric Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyric Acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional groups. The ethoxy-oxoethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparación Con Compuestos Similares
Similar Compounds
3-(Boc-amino)-4-oxobutyric Acid: Lacks the ethoxy-oxoethyl group, making it less versatile in certain reactions.
4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyric Acid: Lacks the Boc protection, making it more reactive but less selective in synthesis
Uniqueness
3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyric Acid is unique due to the combination of the Boc-protected amino group and the ethoxy-oxoethyl group. This dual functionality allows for selective reactions and makes it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
4-[(2-ethoxy-2-oxoethyl)amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O7/c1-5-21-10(18)7-14-11(19)8(6-9(16)17)15-12(20)22-13(2,3)4/h8H,5-7H2,1-4H3,(H,14,19)(H,15,20)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWURWLTWPOCKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

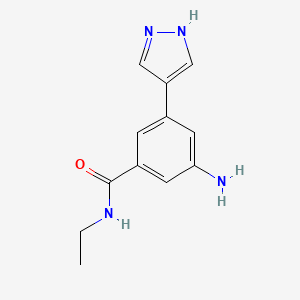

![7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13718349.png)

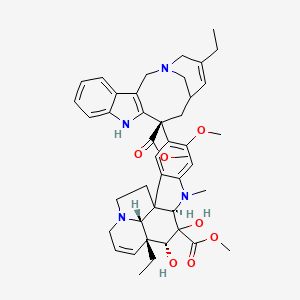
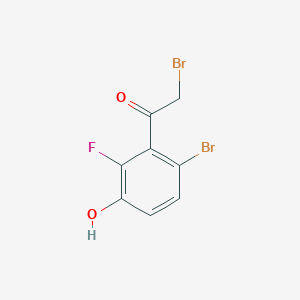
![2-[4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl]phenol](/img/structure/B13718367.png)
![tert-Butyl cis-4-((2-chloro-thieno[3,2-d]pyrimidin-4-yl)amino)cyclohexyl carbamate](/img/structure/B13718371.png)
